molecular formula C9H12N4O3 B8404038 2-(N-pentanoyl)amino-5-nitropyrimidine

2-(N-pentanoyl)amino-5-nitropyrimidine

Cat. No. B8404038
M. Wt: 224.22 g/mol
InChI Key: RSWWSGWPCKEEOF-UHFFFAOYSA-N
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Patent
US07235559B1

Procedure details

Platinum oxide (50 mg, 0.22 mmol) was added to a solution of 2-(N-pentanoyl)amino-5-nitropyrimidine (650 mg, 2.9 mmol) in ethanol (100 ml) at ambient temperature and the reaction stirred for 1 hour under an atmosphere of hydrogen. The reaction was filtered through a pad of celite and the solvents were evaporated in vacuo. Trituration with diethylether and drying yielded 2-(N-pentanoyl)amino-5-aminopyrimidine (307 mg, 55% yield) as brown solid:
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:7][C:8]1[N:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][N:9]=1)(=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5]>C(O)C.[Pt]=O>[C:1]([NH:7][C:8]1[N:13]=[CH:12][C:11]([NH2:14])=[CH:10][N:9]=1)(=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
650 mg
Type
reactant
Smiles
C(CCCC)(=O)NC1=NC=C(C=N1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 1 hour under an atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Trituration with diethylether and drying

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCC)(=O)NC1=NC=C(C=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 307 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.